molecular formula C14H17N3O4S B2787829 Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate CAS No. 545372-76-7

Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2787829
CAS No.: 545372-76-7
M. Wt: 323.37
InChI Key: MJFDZBKJWWADMF-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate (CAS Number: 545372-76-7) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37 g/mol
Structure: The compound features a thiophene ring, cyanoacetyl and dimethylamino groups, which contribute to its reactivity and biological interactions.

PropertyValue
CAS Number545372-76-7
Molecular FormulaC14H17N3O4S
Molecular Weight323.37 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties: Some investigations have shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, reducing cytokine production in activated immune cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50–200 µg/mL, indicating moderate potency against these pathogens.
  • Anticancer Activity : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could decrease cell viability significantly at concentrations above 25 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound triggers apoptosis through intrinsic pathways.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory conditions.

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-5-21-14(20)10-8(2)11(13(19)17(3)4)22-12(10)16-9(18)6-7-15/h5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDZBKJWWADMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.